(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride, commonly referred to as a derivative of fluorenylmethoxycarbonyl amino acids, is a compound utilized primarily in peptide synthesis and drug development. It features a complex molecular structure that incorporates a fluorenyl group, which is a significant moiety in medicinal chemistry due to its ability to enhance the stability and solubility of peptides.
This compound is classified under amino acids and derivatives, specifically as a protected amino acid due to the presence of the fluorenylmethoxycarbonyl protecting group. Such classifications are crucial for understanding its applications in synthetic organic chemistry and biochemistry.
The synthesis of (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride typically involves the following steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are frequently employed to analyze and purify the final product .
The molecular formula for (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride is . Its structure can be represented using various notations:
OC(=O)[C@H](CCCCN)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3
YRKFMPDOFHQWPI-IBGZPJMESA-N
This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical behavior and reactivity .
The molecular weight of this compound is approximately 368.43 g/mol, which is significant for calculating dosages in pharmaceutical applications .
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride can participate in various chemical reactions typical of amino acids:
These reactions often require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions .
The mechanism by which (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride exerts its effects primarily revolves around its role in protein synthesis and modification. Upon incorporation into peptides:
Research indicates that fluorenyl derivatives often demonstrate improved pharmacokinetics compared to their unprotected counterparts, making them valuable in drug design .
Relevant data from suppliers indicate that purity levels can reach up to 95%, which is essential for research applications .
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride finds applications in several areas:
This compound's versatility makes it an important tool in both academic research and industrial applications within pharmaceutical chemistry .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5